Cas no 1556595-14-2 (3,5-diethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine)
3,5-diethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine Chemical and Physical Properties
Names and Identifiers
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- 3,5-diethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine
- EN300-1109208
- 1556595-14-2
- AKOS021019912
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- Inchi: 1S/C9H14F3N3/c1-3-6-8(13)7(4-2)15(14-6)5-9(10,11)12/h3-5,13H2,1-2H3
- InChI Key: DYURUZXHSRXPLH-UHFFFAOYSA-N
- SMILES: FC(CN1C(CC)=C(C(CC)=N1)N)(F)F
Computed Properties
- Exact Mass: 221.11398195g/mol
- Monoisotopic Mass: 221.11398195g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 43.8Ų
3,5-diethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1109208-0.05g |
3,5-diethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine |
1556595-14-2 | 95% | 0.05g |
$827.0 | 2023-10-27 | |
| Enamine | EN300-1109208-0.1g |
3,5-diethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine |
1556595-14-2 | 95% | 0.1g |
$867.0 | 2023-10-27 | |
| Enamine | EN300-1109208-0.25g |
3,5-diethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine |
1556595-14-2 | 95% | 0.25g |
$906.0 | 2023-10-27 | |
| Enamine | EN300-1109208-0.5g |
3,5-diethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine |
1556595-14-2 | 95% | 0.5g |
$946.0 | 2023-10-27 | |
| Enamine | EN300-1109208-1.0g |
3,5-diethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine |
1556595-14-2 | 1g |
$1299.0 | 2023-05-26 | ||
| Enamine | EN300-1109208-2.5g |
3,5-diethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine |
1556595-14-2 | 95% | 2.5g |
$1931.0 | 2023-10-27 | |
| Enamine | EN300-1109208-5.0g |
3,5-diethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine |
1556595-14-2 | 5g |
$3770.0 | 2023-05-26 | ||
| Enamine | EN300-1109208-10.0g |
3,5-diethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine |
1556595-14-2 | 10g |
$5590.0 | 2023-05-26 | ||
| Enamine | EN300-1109208-1g |
3,5-diethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine |
1556595-14-2 | 95% | 1g |
$986.0 | 2023-10-27 | |
| Enamine | EN300-1109208-5g |
3,5-diethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine |
1556595-14-2 | 95% | 5g |
$2858.0 | 2023-10-27 |
3,5-diethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on 3,5-diethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine
Professional Introduction to 3,5-diethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine (CAS No. 1556595-14-2)
3,5-diethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique molecular structure and potential biological activities. This compound, identified by the CAS number 1556595-14-2, has garnered attention due to its structural features and its potential applications in drug discovery and development. The molecular framework of this pyrazole derivative incorporates both ethyl and trifluoroethyl substituents, which contribute to its distinct chemical properties and reactivity.
The pyrazole core is a heterocyclic aromatic compound that is widely recognized for its presence in numerous bioactive molecules. Pyrazoles have been extensively studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The introduction of alkyl and halogenated alkyl groups into the pyrazole scaffold can modulate its biological activity, making it a valuable scaffold for medicinal chemistry.
In recent years, there has been a growing interest in the development of novel compounds with enhanced metabolic stability and improved pharmacokinetic profiles. The presence of the trifluoroethyl group in 3,5-diethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine contributes to increased lipophilicity and metabolic resistance, which are critical factors in drug design. This feature makes the compound a promising candidate for further exploration in the development of next-generation therapeutics.
One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. Current research indicates that derivatives of pyrazole have shown promise in preclinical studies as inhibitors of various enzymes and receptors involved in disease pathways. The specific arrangement of substituents in 3,5-diethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine may confer unique interactions with biological targets, making it a versatile tool for drug discovery.
The synthesis of 3,5-diethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. Techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods are particularly relevant in constructing the trifluoroethyl moiety efficiently.
The pharmacological evaluation of this compound has revealed several interesting findings. In vitro studies have demonstrated that 3,5-diethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine exhibits inhibitory activity against certain enzymes associated with inflammatory responses. This suggests that the compound may have therapeutic potential in conditions where inflammation plays a significant role. Additionally, preliminary data indicate that it may interact with specific cellular pathways involved in cancer progression.
The structural diversity offered by this compound makes it an attractive candidate for structure-based drug design. By leveraging computational modeling techniques such as molecular docking and molecular dynamics simulations, researchers can gain insights into how this molecule interacts with biological targets at the atomic level. These insights are crucial for optimizing the compound's binding affinity and selectivity.
Recent advancements in analytical chemistry have enabled more comprehensive characterization of 3,5-diethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry provide detailed information about the compound's molecular structure and purity. High-resolution crystallography has also been utilized to determine the three-dimensional structure of this compound when complexed with biological targets.
The future prospects for 3,5-diethyl-1-(2,2-dichloroethyl)-1H-pyrazol[4-d]pyrimidinone are promising. Ongoing research aims to explore its potential in clinical trials and to develop novel derivatives with enhanced efficacy and safety profiles. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating these findings into tangible therapeutic benefits for patients.
In conclusion, 3,5-diethyl,1(,trifluoroethyl),-,pyrazol,-,4,-amine) (CAS No. 1556595/14/-) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities. Further research is warranted to fully elucidate its therapeutic potential and to develop innovative drug candidates based on this scaffold.
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